molecular formula C7H13Cl2N B6176308 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride CAS No. 2551119-86-7

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride

Cat. No. B6176308
CAS RN: 2551119-86-7
M. Wt: 182.1
InChI Key:
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Description

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride (1-CSPH) is a synthetic organic compound that has gained popularity in recent years due to its potential use in a variety of scientific research applications. 1-CSPH is a member of the spirocyclic amines family and is a white, crystalline powder that is soluble in water and other organic solvents. It is a versatile compound that can be used for a range of applications, including drug design, organic synthesis, and material science.

Mechanism of Action

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride is believed to act as a chiral catalyst, allowing for the enantioselective synthesis of a variety of compounds. It is believed to act by forming a complex with the substrate, allowing for the formation of a new chiral center. This chiral center then allows for the formation of a new stereoisomer, which can then be used in the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that it has the potential to act as an enzyme inhibitor, which could have implications for the treatment of certain diseases. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively non-toxic. In addition, this compound is a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, so it must be used in an organic solvent. In addition, it is not very stable in the presence of light or air, so it must be stored in a dark, airtight container.

Future Directions

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride has the potential to be used in a variety of applications in the future. One potential application is in the development of new drugs, as it has the potential to act as an enzyme inhibitor. In addition, it could be used in the development of new materials for drug delivery systems. Finally, this compound could be used as a catalyst for the synthesis of polymers and other materials.

Synthesis Methods

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride can be synthesized using a variety of methods. One of the most common methods is the reaction of 1-chloro-2,3-dihydro-1H-spiro[2.3]hexane with methylamine hydrochloride. This reaction produces this compound in a yield of approximately 79%. Other methods of synthesis include the reaction of 1-chloro-2,3-dihydro-1H-spiro[2.3]hexane with diethylamine or triethylamine, as well as the reaction of 1-chloro-2,3-dihydro-1H-spiro[2.3]hexane with ethylenediamine.

Scientific Research Applications

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride has a wide range of potential applications in scientific research. It has been used as a chiral building block for the synthesis of pharmaceuticals, as a reagent for organic synthesis, and as a starting material for the synthesis of other spirocyclic amines. In addition, this compound has been used in the development of new materials for use in drug delivery systems and as a catalyst for the synthesis of polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride' involves the reaction of 1-chlorospiro[2.3]hexane with methanamine in the presence of hydrochloric acid to yield the desired product.", "Starting Materials": ["1-chlorospiro[2.3]hexane", "methanamine", "hydrochloric acid"], "Reaction": ["Step 1: Add 1-chlorospiro[2.3]hexane to a reaction flask", "Step 2: Add methanamine to the reaction flask", "Step 3: Add hydrochloric acid to the reaction flask", "Step 4: Heat the reaction mixture to reflux for several hours", "Step 5: Cool the reaction mixture and filter the precipitated product", "Step 6: Wash the product with cold water and dry it under vacuum", "Step 7: Recrystallize the product from a suitable solvent to obtain pure 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride"] }

CAS RN

2551119-86-7

Molecular Formula

C7H13Cl2N

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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